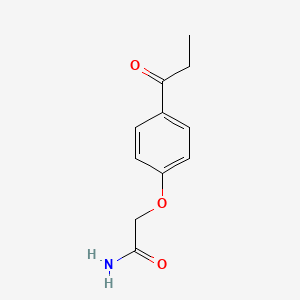

2-(4-Propionylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Propionylphenoxy)acetamide is a chemical compound with the molecular formula C11H13NO3 . It has a molecular weight of 207.23 . The IUPAC name for this compound is this compound .

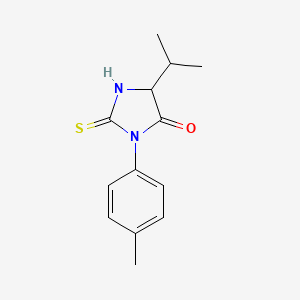

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO3/c1-2-10(13)8-3-5-9(6-4-8)15-7-11(12)14/h3-6H,2,7H2,1H3,(H2,12,14) . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 207.23 and a molecular formula of C11H13NO3 .Scientific Research Applications

Chemoselective Acetylation and Synthesis

- Intermediate for Antimalarial Drugs : 2-Aminophenol derivatives, closely related to 2-(4-Propionylphenoxy)acetamide, are used as intermediates in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation of amino groups in these compounds plays a crucial role in the synthesis process (Magadum & Yadav, 2018).

Medicinal Applications

- Anticancer, Anti-Inflammatory, and Analgesic Activities : Derivatives of 2-(substituted phenoxy) acetamides, including those with structures similar to this compound, have shown potential as anticancer, anti-inflammatory, and analgesic agents. These compounds, especially those with halogen substitutions, exhibit significant activities in various assays (Rani et al., 2014).

Pharmacological Synthesis and Characterization

- Synthesis of Variants for Biological Assessment : The synthesis of various derivatives of this compound, such as 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamide, has been carried out for biological evaluations. These novel compounds offer insights into the diverse applications of the parent compound in pharmacology (Man-li, 2008).

Antimicrobial Evaluation

- Potential Antimicrobial Agents : Novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetamide, a compound related to this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These derivatives indicate the potential of this compound in developing new antimicrobial agents (Fuloria et al., 2009).

Metal Complexes and Medicinal Chemistry

- Development of Metal-Based Therapeutic Agents : Aryl acetamide derived Zn(II) complexes, including those similar to this compound, have been explored for their potential as enzyme inhibitors and anticancer agents. The synthesis and structure elucidation of these complexes highlight their significance in medicinal chemistry (Sultana et al., 2016).

Impurity Determination in Pharmaceuticals

- NMR Analysis for Impurity Determination : Techniques like NMR have been used to determine impurities like 4-aminophenol (related to this compound) in pharmaceuticals such as paracetamol, showcasing the analytical applications of these compounds (Forshed et al., 2002).

Mechanism of Action

Target of Action

The primary targets of 2-(4-Propionylphenoxy)acetamide are currently under investigation. This compound is used in proteomics research , which suggests it may interact with proteins or enzymes in the body.

Mode of Action

Given its use in proteomics research , it may interact with proteins or enzymes, potentially altering their function or activity

Biochemical Pathways

As a tool in proteomics research , it may influence a variety of pathways depending on the proteins or enzymes it interacts with

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins or enzymes it interacts with. Detailed studies are needed to elucidate these effects.

Properties

IUPAC Name |

2-(4-propanoylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-10(13)8-3-5-9(6-4-8)15-7-11(12)14/h3-6H,2,7H2,1H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMHSVVSALXBQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2374240.png)

![(3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2374245.png)

![N-(4-(6-morpholinopyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2374258.png)